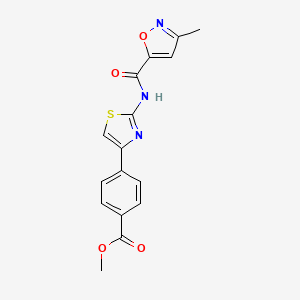

Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core substituted with a 3-methylisoxazole-5-carboxamido group and a methyl benzoate moiety. This structure combines aromatic and heterocyclic functionalities, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name |

methyl 4-[2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-9-7-13(23-19-9)14(20)18-16-17-12(8-24-16)10-3-5-11(6-4-10)15(21)22-2/h3-8H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFGWWIKCVUYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of the core isoxazole and thiazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that derivatives of isoxazole and thiazole exhibit significant anticancer properties. For instance, compounds containing these moieties have been synthesized and tested for their ability to inhibit cancer cell proliferation. In a study focusing on thiazole derivatives, it was found that certain compounds displayed potent activity against various cancer cell lines, suggesting that methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate could serve as a lead compound in the development of new anticancer agents .

Immunomodulatory Effects:

Another area of interest is the immunomodulatory effects of isoxazole-containing compounds. A related compound, N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, was synthesized and shown to possess immunomodulatory properties, indicating that this compound may also exhibit similar effects. These findings highlight the potential for developing treatments for autoimmune diseases or enhancing immune responses in cancer therapy .

Agricultural Applications

Herbicidal Properties:

The synthesis of novel herbicides based on thiazole and isoxazole frameworks has been extensively studied. Compounds similar to this compound have demonstrated effective herbicidal activity against a range of weed species. In laboratory tests, certain derivatives were shown to inhibit plant growth by targeting specific enzymatic pathways involved in photosynthesis .

| Compound | Target Species | Activity Level |

|---|---|---|

| This compound | Various weed species | Moderate to High |

Material Science

Photochromic Applications:

Isoxazoles are known for their photochromic properties, which make them suitable for applications in materials science, particularly in the development of smart materials that can change color upon exposure to light. Research into related compounds has shown promise for their use in coatings and sensors that respond to environmental changes .

Case Studies

-

Anticancer Activity Study:

- Objective: To evaluate the anticancer potential of thiazole derivatives.

- Methodology: Synthesis of various thiazole-containing compounds followed by cytotoxicity assays on cancer cell lines.

- Results: Several compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity.

-

Herbicidal Efficacy Study:

- Objective: To assess the herbicidal activity of newly synthesized isoxazole-thiazole derivatives.

- Methodology: Field trials conducted on common weed species with application rates varying from 100 to 500 g/ha.

- Results: Significant reduction in weed biomass was observed, particularly with higher application rates.

Mechanism of Action

The mechanism by which Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Differences :

- Target Compound : Lacks the piperazine-urea linkage present in 10d–10f, instead incorporating a methyl benzoate ester and isoxazole-carboxamido group.

- Synthetic Efficiency : Ureido-thiazoles () exhibit higher yields (89–93%) compared to cyclopropane-coupled analogs like compound 96 (25% yield, ), suggesting steric or electronic challenges in carboxamido-thiazole synthesis .

Methylthio-Linked Benzamides ()

Compounds 15 , 25 , 35 , and 40 feature methylthio bridges connecting heterocycles (isoxazole, thiazole) to benzamide scaffolds:

| Compound | Core Heterocycle | Substituent |

|---|---|---|

| 25 | 3-Methyl-5-isoxazolyl | 4-Nitrophenylaminoethyl |

| 40 | 2-Methyl-4-thiazolyl | 2-Nitrophenylaminoethyl |

Key Differences :

- Functional Groups : The target compound uses a carboxamido linker (thiazole-isoxazole) rather than a methylthio bridge, which may alter electronic properties and metabolic stability.

Cyclopropane-Coupled Thiazoles ()

Compound 96 shares a thiazole-benzoate scaffold but includes a cyclopropane-carboxamido group:

| Compound | Substituent | Yield (%) |

|---|---|---|

| 96 | Benzo[1,3]dioxol-5-ylcyclopropanecarboxamide | 25 |

Key Differences :

- Synthetic Challenges: The low yield (25%) of 96 vs.

- Structural Complexity : The benzo[1,3]dioxole group in 96 adds lipophilicity, whereas the target’s 3-methylisoxazole may enhance hydrogen-bonding capacity.

Thiazolylmethyl Carbamates ()

describes complex carbamates like (3S,4S,6S,10S,13S,15S,16S)-Bis(thiazol-5-ylmethyl)... , which feature multiple thiazole units and stereocenters.

Key Differences :

- Stereochemistry : The target compound lacks stereocenters, simplifying synthesis compared to multi-chiral analogs.

- Applications : Thiazolylmethyl carbamates are often protease inhibitors, whereas the target’s ester and amide groups suggest kinase or receptor targeting .

Biological Activity

Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal and anticancer applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the isoxazole and thiazole rings. The process often utilizes reagents such as acetic anhydride and various coupling agents to facilitate the formation of the desired carboxamide structure. The general synthetic route can be summarized as follows:

- Formation of Isoxazole : The reaction of hydroxylamine with appropriate carbonyl compounds.

- Thiazole Formation : Cyclization reactions involving thiazole precursors.

- Carboxamide Attachment : Coupling with methyl benzoate to form the final product.

Herbicidal Activity

Research has indicated that derivatives containing thiazole and isoxazole moieties exhibit significant herbicidal properties. For instance, a study demonstrated that compounds similar to this compound showed moderate to good herbicidal activity against various plant species by inhibiting specific enzyme pathways involved in plant growth (D1 protease inhibition) .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. A recent study reported that certain derivatives exhibited excellent inhibitory effects on lung cancer cells (A549), comparable to established chemotherapeutics like doxorubicin . The mechanism appears to involve oxidative stress induction and apoptosis in cancer cells.

Case Study 1: Herbicidal Evaluation

In a comprehensive study, several derivatives were tested for their herbicidal efficacy on spinach D1 protease. The results indicated that compounds with the thiazole-isoxazole framework could effectively inhibit enzyme activity, leading to reduced growth rates in target plants. The optimal concentration for effective inhibition was determined to be around 50 µM .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of synthesized isoxazole derivatives, including this compound. The results showed that these compounds induced significant cytotoxicity in A549 cells with IC50 values ranging from 10 to 30 µM, indicating promising therapeutic potential against lung cancer .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- D1 Protease Inhibition : By targeting D1 protease, these compounds disrupt essential metabolic pathways in plants, leading to herbicidal effects.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through oxidative stress mechanisms, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-(3-methylisoxazole-5-carboxamido)thiazol-4-yl)benzoate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Thiazole ring formation : React α-haloketones with thiourea under acidic/basic conditions to generate the thiazole core .

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple 3-methylisoxazole-5-carboxylic acid to the thiazole intermediate .

- Esterification : Methylation of the benzoic acid group using methanol and a catalyst like sulfuric acid .

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Confirm the structure using:

- 1H/13C NMR : Assign peaks for the isoxazole (δ 6.2–6.4 ppm), thiazole (δ 7.8–8.1 ppm), and methyl ester (δ 3.9 ppm) .

- LC-MS : Verify molecular ion ([M+H]+) at m/z 388.3 and fragmentation patterns matching the expected functional groups .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step?

- Methodological Answer :

- Catalyst screening : Compare EDC/HOBt, DCC/DMAP, and PyBOP for efficiency. PyBOP often improves yields to >85% in DMF at 0–5°C .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Ultrasound-assisted synthesis : Reduces reaction time by 40% via cavitation-enhanced mixing .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Cross-validation : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from thiazole and isoxazole protons .

- Isotopic labeling : Synthesize a deuterated analog to confirm assignments in complex regions .

- X-ray crystallography : Resolve ambiguous NOEs or MS fragments by determining crystal structure .

Q. What strategies validate structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methyl ester with tert-butyl or nitro groups) and test against cancer cell lines (IC50 assays) .

- Molecular docking : Simulate binding to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina. Correlate docking scores with experimental IC50 values .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.